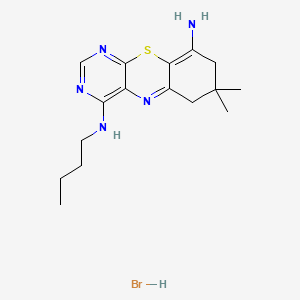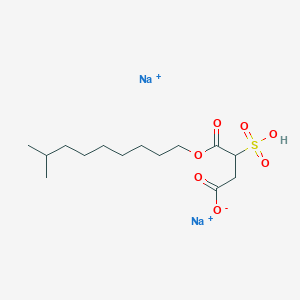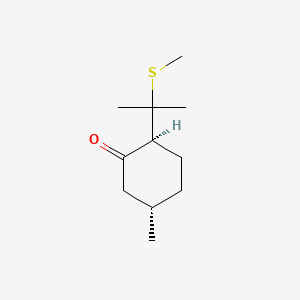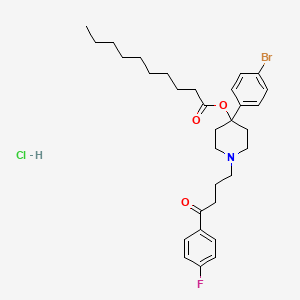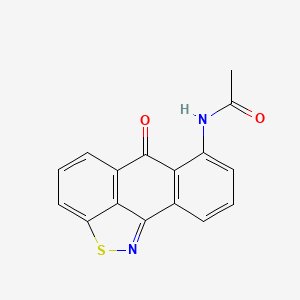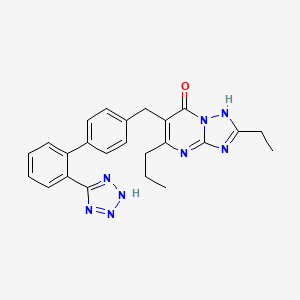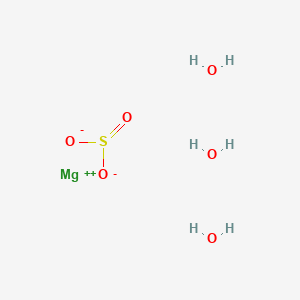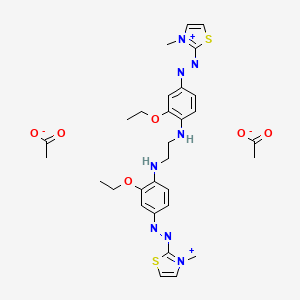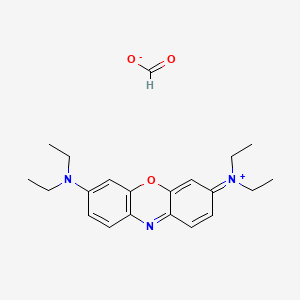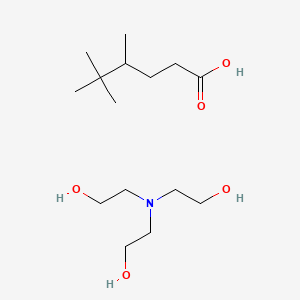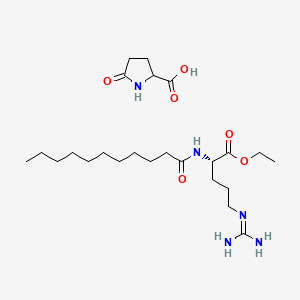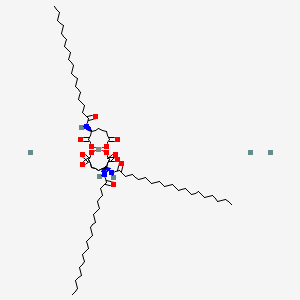
Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihydrogen tris[N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1]aluminate(3-) is a complex organometallic compound with the molecular formula C69H126AlN3O15 It is known for its unique structure, which includes an aluminum center coordinated with three N-(1-oxooctadecyl)-L-glutamate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen tris[N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1]aluminate(3-) typically involves the reaction of aluminum salts with N-(1-oxooctadecyl)-L-glutamic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the deprotonation of the glutamic acid. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Trihydrogen tris[N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1]aluminate(3-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species or to break down the complex.
Substitution: Ligand exchange reactions can occur, where the N-(1-oxooctadecyl)-L-glutamate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction could produce simpler aluminum complexes or free aluminum metal .
Scientific Research Applications
Trihydrogen tris[N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1]aluminate(3-) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model for studying metal-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as an active ingredient in certain formulations.
Mechanism of Action
The mechanism by which Trihydrogen tris[N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1]aluminate(3-) exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum ion can coordinate with different substrates, facilitating catalytic reactions or stabilizing certain molecular structures. The pathways involved may include coordination chemistry and redox reactions, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Trihydrogen tris[N-(1-oxododecyl)-L-glutamato(2-)-N,O1]aluminate(3-)
- Dihydrogen bis[N-lauroyl-L-glutamato(2-)-N,O1]magnesate(2-)
Uniqueness
Trihydrogen tris[N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1]aluminate(3-) is unique due to its specific ligand structure and the presence of long-chain fatty acid derivatives. This gives it distinct properties compared to other similar compounds, such as enhanced solubility in organic solvents and specific catalytic activities .
Properties
CAS No. |
57522-56-2 |
|---|---|
Molecular Formula |
C69H126AlN3O15 |
Molecular Weight |
1264.7 g/mol |
InChI |
InChI=1S/3C23H43NO5.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h3*20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;;;+3/p-3/t3*20-;/m000./s1 |
InChI Key |
NLNSFWDMGONSDJ-AMAPTOPXSA-K |
Isomeric SMILES |
[H+].[H+].[H+].CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCC(=O)O[Al-3]23(OC(=O)CC[C@@H](C(=O)O2)NC(=O)CCCCCCCCCCCCCCCCC)(OC(=O)CC[C@@H](C(=O)O3)NC(=O)CCCCCCCCCCCCCCCCC)OC1=O |
Canonical SMILES |
[H+].[H+].[H+].CCCCCCCCCCCCCCCCCC(=O)NC1CCC(=O)O[Al-3]23(OC(=O)CCC(C(=O)O2)NC(=O)CCCCCCCCCCCCCCCCC)(OC(=O)CCC(C(=O)O3)NC(=O)CCCCCCCCCCCCCCCCC)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


